molecular formula C12H16N2O3S B13358941 2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 6607-48-3

2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13358941
CAS No.: 6607-48-3
M. Wt: 268.33 g/mol
InChI Key: YOLLDFVFYMKFFX-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate is a compound that belongs to the class of nicotinates. Nicotinates are esters of nicotinic acid and are known for their diverse biological activities. This compound is characterized by the presence of an isopropylamino group, an oxoethyl group, and a methylthio group attached to the nicotinate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the esterification of nicotinic acid with 2-(isopropylamino)-2-oxoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where nicotinic acid and 2-(isopropylamino)-2-oxoethanol are fed into a reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various amines or nucleophiles.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutyl nicotinate: Known for its fungicidal activity.

    2-Methylpentyl nicotinate: Exhibits significant activity against phytopathogenic fungi.

    2-Aminothiazole derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.

Uniqueness

2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropylamino and methylthio groups contribute to its unique reactivity and potential therapeutic applications.

Properties

CAS No.

6607-48-3

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O3S/c1-8(2)14-10(15)7-17-12(16)9-5-4-6-13-11(9)18-3/h4-6,8H,7H2,1-3H3,(H,14,15)

InChI Key

YOLLDFVFYMKFFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)COC(=O)C1=C(N=CC=C1)SC

solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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